Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, a typical procedure might involve refluxing a mixture of ethyl acetoacetate, acetaldehyde, and urea in ethanol with a catalytic amount of hydrochloric acid for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has also been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce 2-hydroxy-1,2-dihydropyrimidine-5-carboxylate .
Scientific Research Applications
Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its substituents, leading to distinct biological activities.
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also contain a 2-oxo group and exhibit potent enzyme inhibitory activities.
Uniqueness
Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and ethyl ester groups contribute to its versatility in synthetic applications and potential as a pharmacophore .
Properties
IUPAC Name |
ethyl 6-acetyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)6-4-10-9(14)11-7(6)5(2)12/h4H,3H2,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOQBDYYSUVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488825 |
Source
|
Record name | Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62327-96-2 |
Source
|
Record name | Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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